molecular formula C22H20FN3O4 B10861767 7-Aminomethyl-10-methyl-11-fluoro camptothecin

7-Aminomethyl-10-methyl-11-fluoro camptothecin

Cat. No.: B10861767
M. Wt: 409.4 g/mol
InChI Key: QTGYMFHSEPDEQO-QFIPXVFZSA-N
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Description

7-Aminomethyl-10-methyl-11-fluoro camptothecin is a synthetic derivative of camptothecin, a well-known alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound is primarily used as a cytotoxic agent in the synthesis of antibody-drug conjugates (ADCs) for cancer therapy . Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in scientific research and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminomethyl-10-methyl-11-fluoro camptothecin involves multiple steps, starting from camptothecin. The key steps include:

    Fluorination: Introduction of a fluorine atom at the 11th position.

    Methylation: Addition of a methyl group at the 10th position.

    Aminomethylation: Introduction of an aminomethyl group at the 7th position.

These reactions typically require specific reagents and conditions, such as fluorinating agents, methylating agents, and aminomethylating agents, under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Aminomethyl-10-methyl-11-fluoro camptothecin undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

7-Aminomethyl-10-methyl-11-fluoro camptothecin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Aminomethyl-10-methyl-11-fluoro camptothecin involves inhibition of DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription. By stabilizing the complex between topoisomerase I and DNA, the compound prevents DNA re-ligation, leading to DNA damage and apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Camptothecin: The parent compound, known for its anticancer properties.

    Topotecan: A derivative used in cancer therapy.

    Irinotecan: Another derivative used in chemotherapy.

Uniqueness

7-Aminomethyl-10-methyl-11-fluoro camptothecin is unique due to its specific modifications, which enhance its cytotoxicity and selectivity for cancer cells. These modifications also improve its solubility and stability, making it more effective in therapeutic applications .

Properties

Molecular Formula

C22H20FN3O4

Molecular Weight

409.4 g/mol

IUPAC Name

(19S)-10-(aminomethyl)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C22H20FN3O4/c1-3-22(29)15-5-18-19-13(8-26(18)20(27)14(15)9-30-21(22)28)12(7-24)11-4-10(2)16(23)6-17(11)25-19/h4-6,29H,3,7-9,24H2,1-2H3/t22-/m0/s1

InChI Key

QTGYMFHSEPDEQO-QFIPXVFZSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CN)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CN)O

Origin of Product

United States

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